Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Description
Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a useful research compound. Its molecular formula is C16H18F2N4O2 and its molecular weight is 336.34 g/mol. The purity is usually 95%.
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Biological Activity
Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a unique imidazo[1,2-a]pyrazine core with various functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
Property | Details |
---|---|
Molecular Formula | C16H16F2N4O2 |
Molecular Weight | 350.32 g/mol |
IUPAC Name | This compound |
Canonical SMILES | C1CN2C(=NC(=C2C(F)F)C(=O)OCC3=CC=CC=C3)CN1C(=O)OCC4=CC=CC=C4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[1,2-a]pyrazine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The difluoromethyl and aminomethyl groups are introduced via halogenation and amination reactions.
- Esterification : The carboxylate group is formed through esterification reactions using benzyl alcohol.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of imidazo[1,2-a]pyrazines possess notable antitumor properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines (e.g., HCC827 and NCI-H358) with IC50 values indicating effective concentrations in vitro .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Its mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Enzyme Inhibition : The difluoromethyl group may enhance binding affinity to specific enzymes or receptors involved in tumor growth or microbial metabolism.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA and inhibit replication processes in cancer cells .
Case Studies
Several studies have highlighted the effectiveness of imidazo[1,2-a]pyrazine derivatives:
- Antitumor Study : A study demonstrated that derivatives showed significant cytotoxicity against lung cancer cell lines with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs 3D) .
- Antimicrobial Study : Another research indicated that these compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
This compound can be compared with other related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H... | Contains chloromethyl instead of aminomethyl | Antitumor and antimicrobial properties |
Benzyl 3-(aminomethyl)-2-(butan-2-yl)-5H... | Aminomethyl substitution | Potential therapeutic applications |
Benzyl 3-(hydroxymethyl)-5H... | Hydroxymethyl substitution | Enhanced binding affinity and biological modulation |
Properties
Molecular Formula |
C16H18F2N4O2 |
---|---|
Molecular Weight |
336.34 g/mol |
IUPAC Name |
benzyl 3-(aminomethyl)-2-(difluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C16H18F2N4O2/c17-15(18)14-12(8-19)22-7-6-21(9-13(22)20-14)16(23)24-10-11-4-2-1-3-5-11/h1-5,15H,6-10,19H2 |
InChI Key |
JJOHEOQFUQERCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=C2CN)C(F)F)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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